molecular formula C18H36OSn B14150163 Cyclohexanone, 2-(tributylstannyl)- CAS No. 88928-38-5

Cyclohexanone, 2-(tributylstannyl)-

Cat. No.: B14150163
CAS No.: 88928-38-5
M. Wt: 387.2 g/mol
InChI Key: CXENYCUFNZHBLD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(tributylstannyl)- is an organotin compound that features a cyclohexanone moiety bonded to a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(tributylstannyl)- can be synthesized through the reaction of cyclohexanone with tributyltin hydride in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and requires a solvent such as toluene or hexane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for Cyclohexanone, 2-(tributylstannyl)- are not well-documented, the general approach involves the use of tributyltin hydride and cyclohexanone under controlled conditions to ensure high yield and purity. The process may involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Stille coupling reactions to facilitate the substitution of the tributylstannyl group.

Major Products Formed

    Oxidation: Cyclohexanone derivatives with various functional groups.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexanone, 2-(tributylstannyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Medicine: May be used in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(tributylstannyl)- involves the formation of reactive intermediates through the cleavage of the tin-carbon bond. These intermediates can then participate in various chemical reactions, such as coupling or substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with similar reactivity but lacks the tributylstannyl group.

    Tributyltin Hydride: A reagent used in the synthesis of organotin compounds.

    Cyclohexanol: The reduced form of cyclohexanone, often used in similar types of reactions.

Uniqueness

Cyclohexanone, 2-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Stille coupling. This makes it a valuable reagent in organic synthesis and various research applications.

Properties

CAS No.

88928-38-5

Molecular Formula

C18H36OSn

Molecular Weight

387.2 g/mol

IUPAC Name

2-tributylstannylcyclohexan-1-one

InChI

InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h4H,1-3,5H2;3*1,3-4H2,2H3;

InChI Key

CXENYCUFNZHBLD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCCC1=O

Origin of Product

United States

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